6-(Octylamino)-1,3-diazinane-2,4-dione
Description
6-(Octylamino)-1,3-diazinane-2,4-dione is a six-membered heterocyclic compound featuring a diazinane core (two nitrogen atoms in the ring) with a 2,4-dione configuration and an octylamino substituent at the 6-position. Its molecular formula is C₁₂H₂₃N₃O₂, and its theoretical molecular weight is 241.33 g/mol (calculated).
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-(octylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h10,13H,2-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
DJHOZSZZONQWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octylamino)-1,3-diazinane-2,4-dione typically involves the reaction of 1,3-diazinane-2,4-dione with octylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-(Octylamino)-1,3-diazinane-2,4-dione may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
6-(Octylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted diazinane derivatives.
Scientific Research Applications
6-(Octylamino)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Octylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
The following diazinane-2,4-dione derivatives are structurally analogous and serve as benchmarks for comparison:
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The octylamino group in the target compound enhances lipophilicity, likely improving membrane permeability but reducing water solubility compared to the phenyl and aminophenyl analogs. The 1-phenyl derivative (CAS 15533-68-3) lacks hydrogen-bonding donors, favoring applications in materials science or as a crystalline intermediate .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (241.33 vs. 190.20–205.22 g/mol) correlates with increased alkyl chain length, suggesting lower melting points and higher organic solvent compatibility.
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